molecular formula C11H10N2O3S B13960367 2,4-dihydroxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide CAS No. 457940-40-8

2,4-dihydroxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B13960367
CAS No.: 457940-40-8
M. Wt: 250.28 g/mol
InChI Key: RQAGISFULNAOBS-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole ring substituted with a methyl group at position 4 and hydroxyl groups at positions 2 and 4 on the benzamide moiety.

Properties

CAS No.

457940-40-8

Molecular Formula

C11H10N2O3S

Molecular Weight

250.28 g/mol

IUPAC Name

2,4-dihydroxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C11H10N2O3S/c1-6-5-17-11(12-6)13-10(16)8-3-2-7(14)4-9(8)15/h2-5,14-15H,1H3,(H,12,13,16)

InChI Key

RQAGISFULNAOBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=C(C=C(C=C2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dihydroxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide typically involves the reaction of 2,4-dihydroxybenzoic acid with 4-methyl-2-aminothiazole. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-dihydroxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-dihydroxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dihydroxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the synthesis of nucleic acids, leading to the disruption of cellular processes. The compound’s thiazole ring structure allows it to bind to various biological targets, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-containing benzamides are a well-studied class of compounds due to their diverse biological activities. Below is a detailed comparison of 2,4-dihydroxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide with key analogs, focusing on structural variations, physicochemical properties, and biological effects.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Functional Groups Observed Bioactivity Key Differences
This compound 4-methyl thiazole, 2,4-dihydroxy benzamide Thiazole, hydroxyl, benzamide Inferred: Enhanced solubility and hydrogen-bonding capacity due to dihydroxy groups Unique dihydroxy substitution
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide Ethylsulfonyl, 2,5-dimethylphenyl Sulfonyl, methyl, benzamide Antimicrobial, anticancer Sulfonyl group increases lipophilicity; lacks hydroxyl groups
4-(cyclohexylmethylsulfamoyl)-N-(4-methyl-1,3-thiazol-2-yl)benzamide Cyclohexylmethylsulfamoyl, 4-methyl thiazole Sulfonamide, thiazole Inferred: Enhanced stability and protein binding Bulky sulfamoyl group; no hydroxyls
3-amino-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide 3-amino-4-methoxy benzamide Methoxy, amino Antimicrobial, anticancer Methoxy and amino groups reduce acidity compared to dihydroxy
N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide Trifluoromethyl, fluoro, thiazolylmethoxy Fluorinated aryl, thiazole Dual anticancer and antimicrobial activity Fluorinated groups enhance membrane permeability

Key Insights from Comparative Analysis

Impact of Hydroxyl Groups: The dihydroxy substitution in this compound distinguishes it from analogs with methoxy, sulfonyl, or sulfamoyl groups.

Thiazole Substitution Effects :

  • The 4-methyl thiazole ring is common in several analogs (e.g., ), contributing to π-π stacking interactions in biological systems.
  • Compounds with fluorinated aryl groups (e.g., ) exhibit higher membrane permeability but reduced solubility, contrasting with the dihydroxy analog’s hydrophilic profile.

Biological Activity Trends :

  • Sulfonamide/sulfonyl derivatives (e.g., ) often show enhanced stability and enzyme inhibition due to strong hydrogen-bond acceptor properties.
  • Fluorinated and trifluoromethyl analogs (e.g., ) demonstrate dual anticancer and antimicrobial effects, while hydroxylated compounds may favor antioxidant or kinase-inhibitory roles .

Biological Activity

2,4-Dihydroxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H10N2O3S
  • SMILES Notation : Cc1cnc(NC(=O)c2ccc(O)cc2O)s1

This compound features a benzamide core with hydroxyl groups and a thiazole moiety, which are critical for its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets:

  • Kinase Inhibition : Some thiazole-containing benzamides have been shown to inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways. This inhibition can lead to reduced cell proliferation in cancer cells.
  • Antioxidant Activity : The presence of hydroxyl groups may contribute to antioxidant properties, potentially protecting cells from oxidative stress.
  • Antimicrobial Properties : Compounds in this class often exhibit antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Kinase InhibitionInhibits EGFR and HER-2 in cancer cells
Antioxidant ActivityScavenges free radicals and reduces oxidative stress
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria

Case Studies

  • Cancer Treatment : A study explored the effects of thiazole derivatives on breast cancer cell lines. The results showed that certain derivatives inhibited cell growth effectively by targeting EGFR and HER-2 pathways, demonstrating the therapeutic potential of thiazole-containing benzamides .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of various benzamide derivatives, including those similar to this compound. The study found significant activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .

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